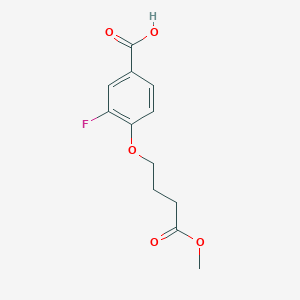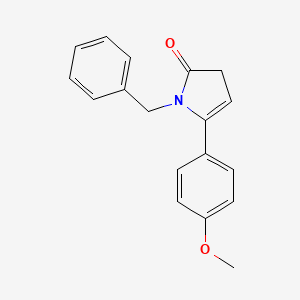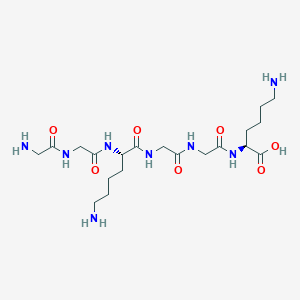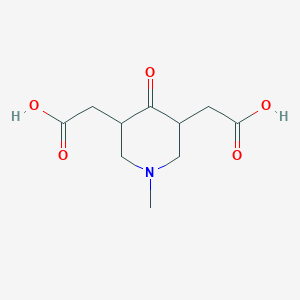
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to an indole structure, with a trifluoromethyl group attached to the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Coupling of Pyrazole and Indole Rings: The pyrazole and indole rings can be coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the indole ring, potentially leading to the formation of dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Dihydroindole derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study biological processes and as a ligand in biochemical assays.
作用机制
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole depends on its specific application:
Pharmaceuticals: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways involved in disease processes.
Materials Science: In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are key to its function.
相似化合物的比较
Similar Compounds
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-chloro-2H-indole: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole imparts unique properties such as increased lipophilicity, metabolic stability, and electron-withdrawing effects, which can enhance its biological activity and electronic properties compared to similar compounds.
属性
CAS 编号 |
827317-42-0 |
|---|---|
分子式 |
C12H8F3N3 |
分子量 |
251.21 g/mol |
IUPAC 名称 |
2-(1H-pyrazol-5-yl)-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C12H8F3N3/c13-12(14,15)8-2-1-7-5-11(17-10(7)6-8)9-3-4-16-18-9/h1-6,17H,(H,16,18) |
InChI 键 |
RLIGURBBHXDUME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C3=CC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)

![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)

![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)


